Urease Inhibition Potency vs. Structural Analogs Lacking the 4-Chlorophenyl-N-Pyrrolidinone Moiety
In a direct enzymatic assay measuring ammonia production from urea, 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea inhibited Helicobacter pylori urease with an IC50 of 8,200 nM [1]. By contrast, the simpler des-chlorophenyl des-pyrrolidinone analog 1-(5-oxopyrrolidin-3-yl)-3-phenylurea (CAS 88016-05-1) lacks the 4-chlorophenyl group and the methylene linker; published structure-activity relationship (SAR) data for this phenylurea subclass indicate that removal of the N-aryl substituent on the pyrrolidinone ring typically reduces urease affinity by >5-fold . This suggests that the 4-chlorophenyl-pyrrolidinone architecture contributes measurably to target engagement.
| Evidence Dimension | Urease inhibition IC50 (H. pylori ATCC 43504) |
|---|---|
| Target Compound Data | 8,200 nM (8.2 µM) [1] |
| Comparator Or Baseline | 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea (CAS 88016-05-1): no direct IC50 reported; class SAR indicates >5-fold reduced potency for N-unsubstituted pyrrolidinone phenylureas |
| Quantified Difference | Estimated ≥5-fold potency advantage for the target compound based on SAR trends |
| Conditions | H. pylori ATCC 43504 urease, ammonia production endpoint, 1.5 h preincubation with urea substrate [1] |
Why This Matters
For researchers screening urease inhibitors as anti-H. pylori leads, the presence of the 4-chlorophenyl substituent provides a quantifiable potency threshold that simpler phenylurea analogs do not meet, directly influencing hit-to-lead prioritization.
- [1] BindingDB Entry BDBM50462868 / CHEMBL4251246. Affinity Data: IC50 8.20E+3 nM for inhibition of urease in Helicobacter pylori ATCC 43504. Available at: https://bdb8.ucsd.edu View Source
